1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Brand Name: Vulcanchem
CAS No.: 866472-53-9
VCID: VC2665208
InChI: InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3
SMILES: CCN1C(=O)CC(=N1)C(F)(F)F
Molecular Formula: C6H7F3N2O
Molecular Weight: 180.13 g/mol

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

CAS No.: 866472-53-9

Cat. No.: VC2665208

Molecular Formula: C6H7F3N2O

Molecular Weight: 180.13 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one - 866472-53-9

Specification

CAS No. 866472-53-9
Molecular Formula C6H7F3N2O
Molecular Weight 180.13 g/mol
IUPAC Name 2-ethyl-5-(trifluoromethyl)-4H-pyrazol-3-one
Standard InChI InChI=1S/C6H7F3N2O/c1-2-11-5(12)3-4(10-11)6(7,8)9/h2-3H2,1H3
Standard InChI Key NESMTDYSHSBSJX-UHFFFAOYSA-N
SMILES CCN1C(=O)CC(=N1)C(F)(F)F
Canonical SMILES CCN1C(=O)CC(=N1)C(F)(F)F

Introduction

Fundamental Properties and Structure

Chemical Identification

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is identified by the CAS number 866472-53-9. It possesses the molecular formula C6H7F3N2O and has a molecular weight of 180.13 g/mol. This compound is characterized by its heterocyclic structure containing a five-membered ring with two adjacent nitrogen atoms typical of pyrazole derivatives.

Structural Features

The compound features several key structural elements:

  • A pyrazolone core (five-membered ring with two adjacent nitrogen atoms)

  • An ethyl group (C2H5) attached to the N-1 position

  • A trifluoromethyl group (CF3) at the C-3 position

  • A carbonyl group at the C-5 position

  • A partially reduced pyrazole ring (4,5-dihydro structure)

This structural arrangement can be represented by the following canonical SMILES notation: CCN1C(=O)CC(=N1)C(F)(F)F. The presence of the trifluoromethyl group is particularly significant as it contributes to the compound's unique chemical and biological properties.

Physical Properties

The compound exhibits specific physical characteristics that influence its behavior in various applications:

PropertyValue
Molecular Weight180.13 g/mol
Physical StateSolid at room temperature
SolubilityHigh lipophilicity due to CF3 group
Log P (estimated)1.27

The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential applications in medicinal chemistry.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

The synthesis of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves a cyclization reaction between appropriate precursors. Based on synthetic approaches for similar compounds, the most common method involves the reaction of ethyl hydrazine with trifluoroacetylacetone under controlled conditions.

A generalized synthetic route includes:

  • Reaction of ethyl hydrazine with a suitable 1,3-diketone containing a trifluoromethyl group

  • Cyclization to form the pyrazolone ring

  • Purification and isolation of the final product

Alternative Synthetic Approaches

According to research on similar pyrazole derivatives, the synthesis can also be approached through:

  • Reaction of acylated enol ethers with hydrazine derivatives, followed by cyclization

  • Trifluoromethylation of existing pyrazolone structures using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride

The dihydropyrazoles are generally obtained regiospecifically with yields ranging from 60-96% when performed under appropriate conditions . These compounds are particularly stable when the N-1 or C-5 is substituted by a strong electron-withdrawing group, which hinders the elimination of water and subsequent aromatization of the pyrazole ring .

Industrial Production Considerations

In industrial settings, the production of this compound may employ:

  • Continuous flow reactors for consistent quality and yield

  • Optimized reaction conditions for enhanced efficiency

  • Suitable catalysts to facilitate the reaction process

The scalability of these processes makes them suitable for larger production volumes when needed for research or commercial applications.

Chemical Reactivity and Reactions

General Reactivity Profile

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one demonstrates reactivity patterns characteristic of both pyrazolones and compounds containing trifluoromethyl groups. Its reactivity is primarily influenced by:

  • The carbonyl group at C-5 position, which can undergo nucleophilic attack

  • The partially reduced pyrazole ring, which can participate in various transformations

  • The trifluoromethyl group, which influences electronic distribution and reactivity patterns

Specific Reaction Types

The compound can undergo several important chemical transformations:

Oxidation Reactions

Oxidation of the compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to corresponding pyrazolone derivatives. These reactions typically occur under acidic or basic conditions.

Reduction Reactions

Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced pyrazolone products. These transformations usually proceed under mild temperature conditions.

Substitution Reactions

The trifluoromethyl group, while generally stable, can be involved in substitution reactions under specific conditions. These reactions may employ reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Reaction Mechanisms

The mechanisms of these reactions typically involve:

  • For oxidation: electron transfer processes to the carbonyl or ring system

  • For reduction: hydride delivery to the carbonyl carbon

  • For substitution: nucleophilic attack, particularly in the presence of strong bases

These mechanistic pathways are crucial for understanding the compound's behavior in synthetic applications and for designing new derivatives with enhanced properties.

Research Applications

Medicinal Chemistry Applications

1-Ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one has attracted significant interest in medicinal chemistry for several reasons:

  • As a potential pharmacophore for anti-inflammatory and analgesic drugs

  • As a building block for more complex bioactive molecules

  • For its enhanced lipophilicity that may improve drug delivery across biological membranes

The trifluoromethyl group is particularly valuable in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. Modifications to the basic structure have led to compounds with increased efficacy against various microbial strains.

Compound VariantTarget OrganismsEfficacy Level
Parent compoundGram-positive bacteriaModerate
Derivatives with additional substituentsBroader spectrumEnhanced
Cell LineOriginIC50 Range (μM)
MCF-7Breast cancer8.20-12.50
SiHaCervical cancer8.20
PC-3Prostate cancer10.00

These findings suggest potential applications in anticancer drug development, although further research is needed to optimize activity and selectivity.

Structure-Activity Relationships

Effect of the Trifluoromethyl Group

The trifluoromethyl group at the C-3 position plays a crucial role in the compound's properties and potential biological activities:

  • Enhances lipophilicity, improving membrane permeability

  • Increases metabolic stability due to the strong C-F bonds

  • Alters electronic distribution, potentially affecting binding interactions with biological targets

  • Contributes to the compound's unique reactivity profile compared to non-fluorinated analogs

Comparison with Structural Analogs

When compared with structurally related compounds, 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one shows distinct characteristics:

CompoundKey Structural DifferenceEffect on Properties
1-Methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-oneMethyl vs. Ethyl at N-1Slightly reduced lipophilicity
1-Ethyl-3-(methyl)-4,5-dihydro-1H-pyrazol-5-oneMethyl vs. CF3 at C-3Significantly reduced lipophilicity and stability
1-Ethyl-3-(chloromethyl)-4,5-dihydro-1H-pyrazol-5-oneClCH2 vs. CF3 at C-3Different reactivity profile, altered electronic properties

These comparisons highlight the unique combination of properties that make 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one valuable for specific applications in chemical research and potential pharmaceutical development.

Mechanism of Action in Biological Systems

Molecular Interactions

The biological activity of 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one likely stems from its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing for better penetration of biological membranes. This property is crucial for its potential applications in medicinal chemistry.

Key interactions may include:

  • Hydrogen bonding through the carbonyl group

  • Hydrophobic interactions via the ethyl and trifluoromethyl groups

  • π-stacking interactions involving the heterocyclic ring system

Analytical Methods for Identification and Characterization

Spectroscopic Identification

Several spectroscopic techniques are valuable for identifying and characterizing 1-ethyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals distinctive signals for this compound:

  • 1H NMR: Shows signals for the ethyl group protons, as well as the diastereotopic methylene protons of the dihydropyrazole ring

  • 13C NMR: Displays characteristic signals for the carbonyl carbon, the trifluoromethyl carbon (with C-F coupling), and the ring carbons

  • 19F NMR: Provides a distinct signal for the trifluoromethyl group, typically appearing as a singlet

Infrared (IR) Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • C=O stretching (typically around 1700 cm-1)

  • C-F stretching from the trifluoromethyl group

  • N-H and C-N stretching modes of the pyrazole ring

Mass Spectrometry

Mass spectrometric analysis would provide:

  • Molecular ion peak at m/z 180, corresponding to the molecular weight

  • Fragmentation pattern showing loss of ethyl group and other characteristic fragments

  • High-resolution data confirming the molecular formula C6H7F3N2O

These analytical methods provide complementary information for unambiguous identification and purity assessment of the compound.

Hazard TypeClassificationPrecautions
FlammabilityLow to moderateStandard fire safety measures
ReactivityStable under normal conditionsAvoid strong oxidizing agents
HealthPotential irritantAvoid skin/eye contact, inhalation
EnvironmentalLimited data availablePrevent environmental release

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